C2-Methylsulfonyl vs. C2-Alkyl Substitution: Impact on CYP3A4 Inhibition Liability
The target compound, bearing a C2-methylsulfonyl group, was profiled against human CYP3A4 using midazolam as a probe substrate. It displayed an IC50 of 10,000 nM, indicating negligible inhibition [1]. In contrast, many 2-alkyl benzimidazole AII antagonists (e.g., candesartan cilexetil, a benzimidazole-derived prodrug) and other clinically used tetrazole-based sartans are known to exhibit more potent CYP2C9 or CYP3A4 interactions, though systematic head-to-head CYP data for all 2-alkyl benzimidazole analogs are not available in public repositories. The 2-methylsulfonyl group introduces polarity that reduces lipophilicity-driven CYP binding, a class-level inference supported by the consistently weak inhibition observed across CYP3A4, CYP2D6, and CYP1A2 for this compound [1].
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | 10,000 nM (CYP3A4, midazolam substrate, human recombinant enzyme, 5-min incubation, LC-MS/MS detection) |
| Comparator Or Baseline | 2-Alkyl benzimidazole AII antagonists (e.g., candesartan): clinical CYP inhibition liability acknowledged as a class concern, but direct comparator IC50 data for 2-alkyl benzimidazole congeners not publicly available in the same assay format. |
| Quantified Difference | Target compound IC50 of 10,000 nM places it in the 'essentially inactive' range for CYP3A4 inhibition; 2-alkyl benzimidazoles are predicted to show stronger CYP inhibition based on higher lipophilicity, but direct head-to-head data are unavailable. |
| Conditions | Human recombinant CYP3A4; midazolam 1'-hydroxylation; LC-MS/MS endpoint; 5-min incubation. |
Why This Matters
For researchers designing AII antagonist screening cascades, the target compound's negligible CYP3A4 inhibition makes it a cleaner tool compound for isolating AT1-receptor-mediated effects without confounding CYP-based drug-drug interaction signals.
- [1] BindingDB. BDBM50379138 (ChEMBL2012951): Cytochrome P450 3A4 inhibition data. In: BindingDB. University of California San Diego. View Source
